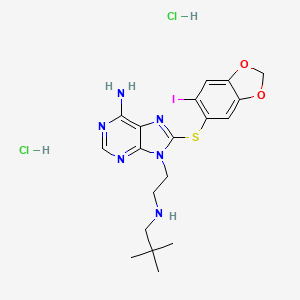

Icapamespib dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

2267287-26-1 |

|---|---|

Molecular Formula |

C19H25Cl2IN6O2S |

Molecular Weight |

599.3 g/mol |

IUPAC Name |

9-[2-(2,2-dimethylpropylamino)ethyl]-8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]purin-6-amine;dihydrochloride |

InChI |

InChI=1S/C19H23IN6O2S.2ClH/c1-19(2,3)8-22-4-5-26-17-15(16(21)23-9-24-17)25-18(26)29-14-7-13-12(6-11(14)20)27-10-28-13;;/h6-7,9,22H,4-5,8,10H2,1-3H3,(H2,21,23,24);2*1H |

InChI Key |

XOTDTJJJOBBSFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CNCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Icapamespib Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icapamespib dihydrochloride (formerly known as PU-HZ151 or PU-AD) is a novel, orally active, and blood-brain barrier-penetrant small molecule that selectively inhibits the epichaperome. The epichaperome is a cancer- and disease-specific multimeric complex of heat shock protein 90 (HSP90) and its co-chaperones. By non-covalently binding to a unique conformation of HSP90 within this complex, Icapamespib induces the disassembly of the epichaperome, leading to the degradation of a multitude of oncogenic and neurotoxic client proteins. This targeted disruption of the epichaperome restores normal cellular protein-protein interaction networks, offering a promising therapeutic strategy for a range of diseases, including glioblastoma and neurodegenerative disorders such as Alzheimer's disease. This technical guide provides an in-depth overview of the mechanism of action of Icapamespib, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: Selective Epichaperome Inhibition

The primary mechanism of action of this compound is its selective inhibition of the epichaperome. Unlike normal chaperone complexes, the epichaperome is a pathologically-activated, high-molecular-weight complex of HSP90 and its co-chaperones that is found in cancer cells and diseased neurons.[1] Icapamespib exhibits a high affinity for a specific conformational state of HSP90 present only within the epichaperome.[2] This selective binding leads to the disassembly of the epichaperome complex, thereby disrupting its function in stabilizing a wide array of client proteins that are critical for tumor cell survival and the propagation of neurotoxic protein aggregates.[3][4]

The binding of Icapamespib to HSP90 within the epichaperome is non-covalent and characterized by slow dissociation kinetics.[3] This prolonged engagement with the target contributes to its sustained pharmacodynamic effects.[5] A key advantage of this selective mechanism is that Icapamespib has minimal impact on the normal physiological functions of HSP90 in healthy cells, potentially leading to a more favorable safety profile.[6]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy

| Parameter | Cell Line/System | Value | Reference |

| EC50 for epichaperomes | MDA-MB-468 cell homogenates | 5 nM | [7] |

| EC50 for PU-H71 (for comparison) | MDA-MB-468 cell homogenates | 11 nM | [7] |

| Effect on Cell Viability | MDA-MB-468 cells (0.1-1 µM for 24h) | Significant reduction | [7] |

| Effect on p-ERK phosphorylation | MDA-MB-468 cells | Decreased | [7] |

| Effect on c-PARP cleavage | MDA-MB-468 cells | Induced | [7] |

Table 2: In Vivo Efficacy

| Animal Model | Dosing Regimen | Outcome | Reference |

| Human glioblastoma U87MG nude mouse model | 10 mg/kg, intravenous injection, twice a week for 3 weeks | 65% reduction in tumor volume | [3] |

Signaling Pathways

Icapamespib, by disrupting the epichaperome, leads to the degradation of numerous HSP90 client proteins, thereby affecting multiple downstream signaling pathways crucial for cancer cell proliferation, survival, and protein homeostasis.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation and survival. Several components of this pathway are HSP90 client proteins. Treatment with Icapamespib has been shown to decrease the phosphorylation of ERK (p-ERK), indicating a disruption of this pathway.[7]

Caption: Icapamespib inhibits the MAPK/ERK signaling pathway.

PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another central regulator of cell survival, proliferation, and metabolism. Key components of this pathway, including AKT itself, are HSP90 client proteins. While direct studies on Icapamespib's effect on this pathway are emerging, evidence from other HSP90 inhibitors like Ganetespib strongly suggests that inhibition of the epichaperome will lead to the degradation of AKT and subsequent downregulation of this pro-survival pathway.[3][8]

Caption: Postulated inhibition of the PI3K/AKT pathway by Icapamespib.

JAK/STAT Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is often constitutively active in various cancers. JAKs are known client proteins of HSP90. Inhibition of HSP90 by molecules like Ganetespib has been shown to disrupt JAK/STAT signaling.[9][10] It is therefore highly probable that Icapamespib also mediates its anti-cancer effects in part through the destabilization of components of the JAK/STAT pathway.

Caption: Proposed mechanism of Icapamespib's effect on the JAK/STAT pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.

Epichaperome Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of Icapamespib to the epichaperome by competing with a fluorescently labeled HSP90 inhibitor.

Materials:

-

MDA-MB-468 cells

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Fluorescently labeled HSP90 probe (e.g., FITC-conjugated geldanamycin)

-

This compound

-

Black, low-volume 384-well plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare MDA-MB-468 cell lysate: Culture MDA-MB-468 cells to 80-90% confluency. Lyse the cells in ice-cold lysis buffer and clarify the lysate by centrifugation. Determine the protein concentration of the supernatant.

-

Prepare reagents: Serially dilute Icapamespib in assay buffer. Prepare a solution of the fluorescent probe at a concentration that gives a stable and measurable fluorescence polarization signal.

-

Assay setup: In a 384-well plate, add the cell lysate, the fluorescent probe, and varying concentrations of Icapamespib. Include wells with lysate and probe only (maximum polarization) and probe only (minimum polarization).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach binding equilibrium.

-

Measurement: Measure the fluorescence polarization on a plate reader.

-

Data analysis: Plot the fluorescence polarization values against the logarithm of the Icapamespib concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Caption: Workflow for the epichaperome binding assay.

Quantitative Western Blot for p-ERK

This protocol details the detection and quantification of phosphorylated ERK (p-ERK) in cell lysates following treatment with Icapamespib.

Materials:

-

MDA-MB-468 cells

-

This compound

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-p-ERK1/2, rabbit anti-total ERK1/2, and a loading control (e.g., mouse anti-β-actin)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell treatment and lysis: Seed MDA-MB-468 cells and treat with various concentrations of Icapamespib for a specified duration. Lyse the cells and determine the protein concentration.

-

SDS-PAGE and transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and antibody incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, total ERK, and the loading control overnight at 4°C.

-

Secondary antibody and detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantification: Quantify the band intensities using image analysis software. Normalize the p-ERK and total ERK signals to the loading control. Calculate the ratio of normalized p-ERK to normalized total ERK for each sample.

References

- 1. A Chemical Biology Approach to the Chaperome in Cancer—HSP90 and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Unraveling the Mechanism of Epichaperome Modulation by Zelavespib: Biochemical Insights on Target Occupancy and Extended Residence Time at the Site of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multifaceted Intervention by the Hsp90 Inhibitor Ganetespib (STA-9090) in Cancer Cells with Activated JAK/STAT Signaling | PLOS One [journals.plos.org]

Icapamespib Dihydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icapamespib dihydrochloride (formerly known as PU-HZ151 or PU-AD) is a novel, orally active, and blood-brain barrier-penetrant small molecule that selectively inhibits the epichaperome. The epichaperome is a cancer- and disease-specific, functionally altered subset of the molecular chaperone network, primarily assembled by Heat Shock Protein 90 (HSP90). By non-covalently binding to HSP90 within this complex, Icapamespib induces the disassembly of the epichaperome, leading to the degradation of associated oncoproteins and pathogenic proteins. This targeted approach has shown promise in the treatment of neurodegenerative diseases, such as Alzheimer's disease, and various cancers, including glioblastoma and metastatic breast cancer. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of this compound, including key experimental data and protocols.

Discovery and Rationale

Icapamespib was developed as a purine-scaffold inhibitor of HSP90 with a unique selectivity for the disease-associated epichaperome.[1] Unlike healthy cells where HSP90 functions in a latent state, in diseased cells, chronic stress leads to the formation of these high-molecular-weight epichaperome complexes.[1] These complexes are crucial for the stability and function of a multitude of proteins involved in oncogenesis and neurodegeneration.[1][2] The discovery of Icapamespib was driven by the need for HSP90 inhibitors that could selectively target these pathological protein networks while minimizing effects on normal cellular chaperone functions.[1]

A key feature of Icapamespib is its ability to cross the blood-brain barrier, a critical property for treating central nervous system disorders.[3][4] Preclinical studies have demonstrated that Icapamespib can effectively penetrate brain tissue.[5]

Mechanism of Action

Icapamespib exerts its therapeutic effects by selectively binding to the ATP-binding pocket of HSP90 within the epichaperome complex.[3] This binding is non-covalent and characterized by slow dissociation kinetics, leading to a sustained disruption of the epichaperome's structure and function.[3][6] The disassembly of the epichaperome triggers the degradation of its client proteins through the ubiquitin-proteasome pathway.[2]

Key downstream effects of Icapamespib's mechanism of action include:

-

Degradation of HSP90 Client Proteins: Treatment with Icapamespib leads to a reduction in the levels of key oncoproteins and signaling molecules such as Epidermal Growth Factor Receptor (EGFR), AKT, and phosphorylated ERK (p-ERK).[3][4]

-

Induction of Apoptosis: By disrupting pro-survival signaling pathways, Icapamespib can induce programmed cell death in cancer cells, as evidenced by the cleavage of poly (ADP-ribose) polymerase (c-PARP).[4]

-

Induction of Heat Shock Response: As a consequence of HSP90 inhibition, a compensatory increase in the expression of other heat shock proteins, such as HSP70, is often observed.[3][4]

The following diagram illustrates the proposed mechanism of action of Icapamespib.

Caption: Mechanism of Icapamespib action.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results, the chemical name is 6-amino-N-(2,2-dimethylpropyl)-8-[(6-iodo-1,3-benzodioxol-5-yl)thio]-9H-purine-9-ethanamine dihydrochloride. The synthesis of similar purine-based HSP90 inhibitors generally involves a multi-step process. A plausible synthetic workflow, based on the synthesis of related compounds, is outlined below. This is a hypothetical pathway and would require experimental validation.

Caption: Hypothetical synthesis workflow for Icapamespib.

Biological Evaluation and Quantitative Data

The biological activity of Icapamespib has been assessed in various preclinical and clinical settings.

In Vitro Activity

Icapamespib demonstrates potent activity in cellular assays.

| Assay | Cell Line | Parameter | Value | Reference |

| Epichaperome Binding | MDA-MB-468 cell homogenates | EC50 | 5 nM | [4] |

| Cell Viability | MDA-MB-468 | IC50 | 0.1-1 µM (at 24h) | [4] |

Icapamespib shows a higher binding affinity for epichaperomes compared to the earlier generation inhibitor PU-H71 (EC50 of 11 nM).[4]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the anti-tumor efficacy of Icapamespib.

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| Nude Mice | Human Glioblastoma U87MG Xenograft | 10 mg/kg I.V., twice weekly for 3 weeks | 65% reduction in tumor volume compared to vehicle | [4] |

In this glioblastoma model, treatment with Icapamespib also led to decreased levels of the HSP90 client proteins EGFR and AKT, and an increase in HSP70 expression, with no significant toxicity observed.[4]

Clinical Data

A Phase 1 clinical trial (NCT03935568) evaluated the safety, tolerability, and pharmacokinetics of Icapamespib in healthy subjects.

| Study Phase | Population | Dosing | Key Findings | Reference |

| Phase 1 | Healthy non-elderly and elderly adults | Single doses up to 30 mg; multiple doses up to 30 mg for 7 days | Generally safe and well-tolerated; mild adverse events (headache most common); dose-proportional exposure |

Pharmacokinetic Parameters (Single and Multiple Doses)

| Parameter | Value Range |

| Time to Maximum Plasma Concentration (Tmax) | 1.00 - 2.00 hours |

| Exposure (AUC) | Dose-proportional |

Icapamespib exposure was noted to be approximately 50% higher in elderly subjects compared to non-elderly subjects, but was still well-tolerated.

Experimental Protocols

MDA-MB-468 Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate MDA-MB-468 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of Icapamespib (e.g., 0.01 to 10 µM) or vehicle control for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of HSP90 Client Proteins

-

Cell Lysis: Treat cells with Icapamespib for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., EGFR, AKT, p-ERK, cleaved PARP, HSP70, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Western Blot experimental workflow.

Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., U87MG) into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer Icapamespib or vehicle according to the specified dose and schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

This compound represents a significant advancement in the field of HSP90-targeted therapy. Its unique selectivity for the disease-associated epichaperome and its ability to penetrate the blood-brain barrier make it a promising therapeutic candidate for a range of challenging diseases, including neurodegenerative disorders and aggressive cancers. The favorable safety and pharmacokinetic profile observed in early clinical trials supports its continued development. Further research into its synthesis and biological activity will be crucial for realizing its full therapeutic potential.

References

- 1. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Click Chemical Probes for Single-Cell Resolution Detection of Epichaperomes in Neurodegenerative Disorders [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Chemical tools for epichaperome-mediated interactome dysfunctions of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

Icapamespib Dihydrochloride: An In-Depth Technical Guide to a Novel HSP90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icapamespib dihydrochloride (IcaDH), also known as PU-HZ151, is a potent, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (HSP90). It belongs to the purine-scaffold class of HSP90 inhibitors and exhibits high selectivity for the "epichaperome," a cancer-specific multiprotein complex where HSP90 is a key component. By non-covalently binding to the ATP pocket in the N-terminal domain of HSP90 within this complex, Icapamespib disrupts its chaperone function, leading to the proteasomal degradation of a wide array of oncogenic client proteins. This targeted disruption of onco-protein stability and signaling makes Icapamespib a promising therapeutic agent in oncology. Notably, its ability to cross the blood-brain barrier has positioned it as a candidate for the treatment of central nervous system malignancies like glioblastoma. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular effects, and detailed experimental protocols for its characterization.

Introduction to HSP90 and the Epichaperome

Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis. It facilitates the proper folding, stability, and function of a diverse group of "client" proteins, many of which are key components of signal transduction pathways that regulate cell growth, differentiation, and survival. In cancer cells, HSP90 is often overexpressed and is essential for the stability and function of numerous mutated or overexpressed oncoproteins, including receptor tyrosine kinases (e.g., EGFR, HER2), serine/threonine kinases (e.g., AKT, c-Raf), and transcription factors.

A recent concept in HSP90 biology is the "epichaperome," a collection of high-molecular-weight, disease-specific protein complexes that include HSP90 and other chaperones. These epichaperomes are believed to be key drivers of oncogenic signaling and are preferentially targeted by inhibitors like Icapamespib. This selectivity for the epichaperome may contribute to a wider therapeutic window compared to first-generation HSP90 inhibitors.

This compound: Mechanism of Action

This compound exerts its anti-cancer effects by competitively inhibiting the ATPase activity of HSP90. It binds to the ATP-binding pocket located in the N-terminal domain of HSP90, preventing the conformational changes necessary for client protein maturation and activation. This leads to the ubiquitination and subsequent degradation of HSP90 client proteins by the proteasome. The depletion of these oncoproteins disrupts multiple oncogenic signaling pathways simultaneously, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.

Quantitative Data

The following tables summarize the available quantitative data for Icapamespib and other relevant second-generation HSP90 inhibitors.

Table 1: In Vitro Activity of Icapamespib

| Parameter | Cell Line/System | Value | Reference |

| EC50 | MDA-MB-468 cell homogenates (epichaperome binding) | 5 nM | [1][2][3] |

Table 2: In Vitro Cytotoxicity of Second-Generation HSP90 Inhibitors (for comparative purposes)

| Compound | Cancer Type | Cell Line | IC50 (nM) | Reference |

| Ganetespib | Breast (HER2+) | BT-474 | 13 | [1] |

| Breast (HER2+) | Sk-BR3 | 25 | [1] | |

| Breast (TNBC) | MDA-MB-231 | Low nM range | [4] | |

| Breast (ER+) | MCF-7 | 25 | [1] | |

| Breast (ER+) | T47D | 15 | [1] | |

| Luminespib | Lung (NSCLC) | Various | 2 - 40 | [5][6] |

| Onalespib | Glioblastoma | LN229 | ≤250 | [2] |

| Glioblastoma | U251HF | ≤250 | [2] | |

| Glioblastoma | A172 | ≤250 | [2] |

Table 3: In Vivo Efficacy of Icapamespib

| Animal Model | Treatment | Outcome | Reference |

| U87MG glioblastoma xenograft (nude mice) | 10 mg/kg, i.v., twice weekly for 3 weeks | Significant reduction in tumor volume | [3] |

Key Signaling Pathways Affected

Icapamespib, through its inhibition of HSP90, impacts several critical signaling pathways implicated in cancer progression.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. AKT is a key client protein of HSP90. Inhibition of HSP90 by Icapamespib leads to the degradation of AKT, thereby suppressing downstream signaling through mTOR and its effectors, leading to decreased protein synthesis and cell growth.

MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade that controls cell proliferation and differentiation. Key components of this pathway, such as c-Raf, are HSP90 client proteins. Icapamespib-mediated degradation of these clients disrupts the signaling cascade, leading to decreased ERK phosphorylation and reduced cell proliferation.

Apoptosis Pathway

By destabilizing numerous pro-survival proteins and disrupting key survival signaling pathways, Icapamespib promotes apoptosis. Evidence suggests that Icapamespib induces the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis.[1][2] The degradation of client proteins like AKT, which normally inhibits pro-apoptotic proteins, shifts the cellular balance towards cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

HSP90 Binding Assay (Fluorescence Polarization)

This assay measures the binding of Icapamespib to HSP90 by competing with a fluorescently labeled HSP90 ligand.

References

- 1. Targeted inhibition of Hsp90 by ganetespib is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of Onalespib a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

The Role of Icapamespib Dihydrochloride in Epichaperome Disassembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epichaperome is a recently identified, multi-protein complex that is selectively formed in cancer cells and diseased neurons. Composed of stress-related chaperones and co-chaperones, this macromolecular assembly plays a crucial role in maintaining the stability of a rewired protein-protein interaction network that promotes cell survival and proliferation under pathological conditions. Icapamespib dihydrochloride (formerly known as PU-HZ151) is a novel, potent, and selective small molecule inhibitor of the epichaperome. By binding to a specific conformation of HSP90 within the epichaperome, Icapamespib triggers the disassembly of this complex, leading to the degradation of its client proteins and subsequent cell death. This technical guide provides an in-depth overview of the mechanism of action of Icapamespib, its effects on cellular signaling pathways, and detailed protocols for its investigation.

Introduction to the Epichaperome

Under normal physiological conditions, molecular chaperones like Heat Shock Protein 90 (HSP90) and Heat Shock Cognate 70 (HSC70) function as dynamic, transient complexes that facilitate the proper folding and stability of a wide array of client proteins.[1][2] However, in response to cellular stress, such as malignant transformation, these chaperones can be "rewired" into stable, high-molecular-weight complexes known as the epichaperome.[2][3] This pathological assembly acts as a scaffold, altering the cellular protein-protein interaction landscape to support the diseased state.[1][4] The formation of the epichaperome is driven by factors such as the activation of oncogenes like MYC and post-translational modifications of chaperone proteins.[2][5] The epichaperome is found in a significant percentage of cancers, including pancreatic, gastric, lung, and breast cancers, as well as in hematological malignancies.[2]

This compound: A Selective Epichaperome Inhibitor

This compound is a purine-scaffold, small molecule inhibitor that demonstrates high selectivity for HSP90 when it is part of the epichaperome complex.[6] This selectivity is attributed to its ability to recognize a specific conformational state of the HSP90 ATP-binding pocket that is unique to the epichaperome assembly.[6] Unlike traditional HSP90 inhibitors, Icapamespib has minimal effect on the function of normal, monomeric HSP90, thereby reducing the potential for off-target toxicity.[6]

Mechanism of Action

Icapamespib non-covalently binds to the ATP-binding pocket of HSP90 within the epichaperome with high affinity and slow dissociation kinetics. This binding "traps" the epichaperome in a conformation that is prone to disassembly.[7] The disruption of the epichaperome scaffold leads to the release of its client proteins, which are then ubiquitinated and targeted for proteasomal degradation.[8] This loss of critical oncoproteins and signaling molecules ultimately results in cell cycle arrest and apoptosis in cancer cells.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity of Icapamespib

| Parameter | Cell Line | Value | Reference |

| EC50 (Epichaperome Binding) | MDA-MB-468 (Breast Cancer) | 5 nM | [2] |

| IC50 (Cell Viability) | MDA-MB-468 (Breast Cancer) | 0.1 - 1 µM (24h) | [2] |

Table 2: Pharmacokinetic Parameters of Icapamespib in Healthy Adults (Phase 1 Clinical Trial)

| Parameter | Dose | Value (Geometric Mean) | Reference |

| Cmax (Maximum Plasma Concentration) | 10 mg (Single Dose) | 16.5 ng/mL | [9] |

| 20 mg (Single Dose) | 36.9 ng/mL | [9] | |

| 30 mg (Single Dose) | 55.4 ng/mL | [9] | |

| AUC0-t (Area Under the Curve) | 10 mg (Single Dose) | 48.9 ngh/mL | [9] |

| 20 mg (Single Dose) | 114 ngh/mL | [9] | |

| 30 mg (Single Dose) | 185 ng*h/mL | [9] | |

| tmax (Time to Maximum Concentration) | 10, 20, 30 mg (Single Dose) | ~1.50 hours (Median) | [9] |

| t1/2 (Terminal Half-life) | 10 - 30 mg (Single Dose) | 1.72 - 2.19 hours | [9] |

Data from a Phase 1, single ascending dose study in healthy non-elderly adults.[9]

Signaling Pathways and Experimental Workflows

Epichaperome-Mediated Rewiring of Signaling Pathways

The formation of the epichaperome leads to the dysregulation of multiple signaling pathways critical for cancer cell survival and proliferation. By acting as a scaffold, the epichaperome stabilizes and enhances the activity of oncoproteins within these pathways. Icapamespib-mediated disassembly of the epichaperome disrupts these interactions, leading to the downregulation of pro-survival signaling.

Experimental Workflow for Investigating Epichaperome Disassembly

The following diagram outlines a typical workflow to study the effect of Icapamespib on epichaperome integrity and downstream signaling.

Detailed Experimental Protocols

Native Polyacrylamide Gel Electrophoresis (Native-PAGE) for Epichaperome Analysis

This protocol is adapted from established methods for the detection of high-molecular-weight epichaperome complexes.[9]

Materials:

-

Cell lysis buffer (20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.01% NP-40, 20 mM Na2MoO4, supplemented with protease and phosphatase inhibitors)

-

Native-PAGE gels (e.g., 4-16% gradient gels)

-

Native running buffer (e.g., Tris-Glycine)

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against epichaperome components (e.g., anti-HSP90, anti-HSC70, anti-CDC37)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture and treat cancer cells with Icapamespib or vehicle control for the desired time.

-

Harvest and wash cells with ice-cold PBS.

-

Lyse cells in native lysis buffer on ice for 30 minutes with gentle vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Prepare samples by mixing 20-30 µg of protein with native sample buffer (without SDS or reducing agents). Do not heat the samples.

-

Load samples onto the native-PAGE gel and run the electrophoresis at a constant voltage (e.g., 100-120 V) at 4°C until the dye front reaches the bottom of the gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system. High-molecular-weight bands indicate the presence of the epichaperome.

Co-Immunoprecipitation (Co-IP) of Epichaperome Components

This protocol is a general guideline and may require optimization for specific epichaperome components.

Materials:

-

Co-IP lysis buffer (similar to native lysis buffer but may require optimization of detergent concentration)

-

Protein A/G magnetic beads or agarose resin

-

Primary antibody for immunoprecipitation (e.g., anti-HSP90)

-

Isotype control IgG

-

Wash buffer (e.g., Co-IP lysis buffer with adjusted salt concentration)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

-

Prepare cell lysates as described in the Native-PAGE protocol (steps 1-5).

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Centrifuge or use a magnetic rack to collect the beads and transfer the supernatant to a new tube.

-

Incubate the pre-cleared lysate with the primary antibody or isotype control IgG overnight at 4°C on a rotator.

-

Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.

-

Collect the beads and wash them 3-5 times with ice-cold wash buffer.

-

Elute the bound proteins from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting with antibodies against suspected epichaperome components or send for mass spectrometry analysis.

Mass Spectrometry for Proteomic Analysis of the Epichaperome

This is a generalized workflow for identifying the protein components of the epichaperome complex.

Procedure:

-

Perform Co-IP as described above to isolate the epichaperome complex.

-

Elute the protein complex from the beads.

-

Reduce and alkylate the proteins to denature them and break disulfide bonds.

-

Digest the proteins into peptides using an enzyme such as trypsin.

-

Desalt and concentrate the peptide mixture using a C18 column.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database to identify the proteins present in the sample.

-

Perform bioinformatic analysis to identify proteins that are significantly enriched in the Icapamespib-treated sample compared to the control, which represent the components of the epichaperome.

Conclusion

This compound represents a promising therapeutic agent that selectively targets the epichaperome, a key driver of malignancy and neurodegeneration. Its unique mechanism of action, which involves the disassembly of this pathological protein complex, offers a novel approach to cancer and neurodegenerative disease therapy with the potential for improved efficacy and reduced toxicity compared to traditional HSP90 inhibitors. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the role of the epichaperome in disease and to evaluate the therapeutic potential of Icapamespib and other epichaperome-targeting compounds.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The epichaperome is an integrated chaperome network that facilitates tumour survival - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Graphery: interactive tutorials for biological network algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drawing network graphs (nodes and edges) with R/BioConductor [warwick.ac.uk]

- 7. bioconductor.org [bioconductor.org]

- 8. Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Icapamespib Dihydrochloride: A Technical Overview of Blood-Brain Barrier Permeability

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: Icapamespib dihydrochloride (formerly known as PU-HZ151 or PU-AD) is a potent, selective, and orally bioavailable small molecule inhibitor of the epichaperome. The epichaperome is a complex of stress-induced heat shock proteins, including Hsp90, that is implicated in the pathogenesis of various neurodegenerative diseases and cancers.[1][2] A critical characteristic for any therapeutic agent targeting central nervous system (CNS) disorders is its ability to effectively cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available data and experimental methodologies demonstrating the BBB permeability of this compound.

Quantitative Analysis of Blood-Brain Barrier Penetration

Icapamespib has demonstrated the ability to penetrate the blood-brain barrier in both preclinical and clinical settings.[1][3][4][5] Quantitative data from these studies are summarized below.

Preclinical Pharmacokinetic Data (Mouse Model)

A key preclinical study investigated the time-dependent concentration of Icapamespib in the plasma and brain of healthy male B6D2F1 mice following a single 10 mg/kg dose.[5] The data from this study are presented in Table 1.

| Time (hours) | Mean Plasma Concentration (µM) | Mean Brain Concentration (µM) | Brain-to-Plasma Ratio |

| 0.25 | 1.5 | 0.8 | 0.53 |

| 1 | 0.9 | 0.7 | 0.78 |

| 4 | 0.3 | 0.4 | 1.33 |

| 8 | 0.1 | 0.2 | 2.00 |

| 24 | < 0.1 | 0.1 | > 1.00 |

| Data derived from a study by Taldone et al. (2021).[5] |

Clinical Pharmacokinetic Data (Human)

A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of Icapamespib in healthy adult subjects. In the multiple ascending dose (MAD) portion of the study, Icapamespib concentrations were measured in the cerebrospinal fluid (CSF), providing direct evidence of its ability to cross the human BBB.[3][4]

| Dose Group | Analyte | Matrix | Key Finding |

| Multiple Ascending Dose (20 mg and 30 mg) | Icapamespib | Cerebrospinal Fluid (CSF) | Icapamespib concentration was evaluated in the CSF.[3][4] |

| Data from a Phase 1 clinical trial (NCT03552595).[3][4] |

Experimental Protocols

Preclinical Evaluation of BBB Permeability in Mice

The following protocol was employed to determine the brain and plasma pharmacokinetics of Icapamespib in a mouse model.[5]

1. Animal Model:

-

Healthy male B6D2F1 mice were used for the study.

2. Drug Administration:

-

Icapamespib was administered at a dose of 10 mg/kg.

-

Two routes of administration were tested: intravenous (i.v.) injection and oral gavage (PO).

3. Sample Collection:

-

At various time points (e.g., 0.25, 1, 4, 8, and 24 hours) post-administration, cohorts of mice were euthanized.

-

Blood samples were collected via cardiac puncture and processed to obtain plasma.

-

Brain tissue was harvested and homogenized.

4. Sample Analysis:

-

The concentration of Icapamespib in plasma and brain homogenates was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

-

Time-concentration curves were generated for both plasma and brain.

-

The brain-to-plasma concentration ratio was calculated at each time point to assess the extent of BBB penetration.

Visualizations

Experimental Workflow for Preclinical BBB Permeability Assessment

The following diagram illustrates the workflow for the preclinical pharmacokinetic study described above.

Caption: Workflow for assessing Icapamespib's BBB permeability in a preclinical mouse model.

Mechanism of Action: Epichaperome Inhibition

Icapamespib functions by selectively targeting and inhibiting the epichaperome, a disease-specific complex of chaperone proteins. This leads to the degradation of misfolded and aggregation-prone proteins that are clients of the epichaperome, thereby restoring cellular proteostasis.

Caption: Simplified signaling pathway of Icapamespib's action on the epichaperome.

Conclusion

The available preclinical and clinical data consistently demonstrate that this compound can cross the blood-brain barrier. Quantitative studies in mice have shown significant brain concentrations of the compound, and its detection in human cerebrospinal fluid provides direct evidence of CNS penetration. This characteristic is fundamental to its development as a therapeutic agent for neurodegenerative diseases. Further studies are warranted to fully elucidate the transport mechanisms across the BBB and to optimize dosing strategies for maximal therapeutic effect in the CNS.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Unraveling the Mechanism of Epichaperome Modulation by Zelavespib: Biochemical Insights on Target Occupancy and Extended Residence Time at the Site of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical tools for epichaperome-mediated interactome dysfunctions of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Icapamespib Dihydrochloride: A Novel Epichaperome Inhibitor for Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Icapamespib dihydrochloride (formerly known as PU-AD or PU-HZ151) is a first-in-class, orally bioavailable, and brain-penetrant small molecule inhibitor of the epichaperome. The epichaperome is a pathologically altered form of the cellular chaperone machinery, centrally involving Heat Shock Protein 90 (Hsp90), that becomes stabilized under chronic stress conditions characteristic of neurodegenerative diseases like Alzheimer's. Unlike normal chaperones that facilitate protein folding, the epichaperome stabilizes and promotes the aggregation of toxic proteins, such as hyperphosphorylated and misfolded tau. Icapamespib selectively targets and dismantles these epichaperomes, leading to the degradation of aberrant client proteins, including pathological tau, thereby restoring protein homeostasis and ameliorating cognitive deficits in preclinical models of Alzheimer's disease. This document provides a comprehensive overview of the preclinical data for Icapamespib, including its mechanism of action, efficacy in animal models, and pharmacokinetic properties.

Mechanism of Action: Targeting the Epichaperome

Icapamespib functions by selectively inhibiting the epichaperome, a complex of chaperones and co-chaperones that forms under cellular stress and contributes to the pathogenesis of Alzheimer's disease.[1][2] The core of the epichaperome is Hsp90.[2] In a diseased state, Hsp90 and other chaperones form stable complexes that, instead of promoting the degradation of misfolded proteins, protect and stabilize them, including pathological forms of tau.[1][2]

Icapamespib is a purine-scaffold inhibitor that specifically binds to the ATP-binding pocket of Hsp90 only when it is part of the epichaperome complex.[1][3] This selective binding leads to the disassembly of the epichaperome, which in turn removes the protective scaffolding for aberrant proteins like hyperphosphorylated tau, targeting them for degradation.[1] This mechanism restores the normal protein-protein interaction network within the neuron.[4]

Signaling Pathway of Icapamespib Action

Preclinical Efficacy in Alzheimer's Disease Models

Preclinical studies have demonstrated the efficacy of Icapamespib in reducing tau pathology and improving cognitive function in mouse models of Alzheimer's disease. The primary model used in these studies is the PS19 transgenic mouse, which expresses the P301S mutant human tau protein and develops age-dependent tau pathology and cognitive deficits.[1]

Reduction of Tau Pathology

Improvement in Cognitive Function

In tauopathy mouse models, administration of Icapamespib led to improved or restored cognitive functions.[2] These improvements were observed in a series of memory tests, indicating that by targeting the epichaperome and reducing tau pathology, Icapamespib can have a direct beneficial effect on the cognitive symptoms of Alzheimer's disease.

Table 1: Summary of Preclinical Efficacy of Icapamespib

| Animal Model | Key Findings | Outcome Measures | Reference |

|---|---|---|---|

| PS19 Tau Transgenic Mice | Enhanced degradation of mutated and hyperphosphorylated tau. | Biochemical analysis of tau species. | [1] |

| Tauopathy Mouse Models | Improved or restored cognitive functions. | Memory tests. |[2] |

Preclinical Pharmacokinetics

A critical aspect of any CNS drug is its ability to cross the blood-brain barrier (BBB). Icapamespib has been shown to be brain penetrant.[3][4]

Table 2: Preclinical Pharmacokinetic Parameters of Icapamespib

| Parameter | Value | Species | Method | Reference |

|---|---|---|---|---|

| Brain Penetration | ~70% of plasma concentration | Mice | LC-MS/MS analysis following oral administration of 10 mg/kg. | [3] |

| Brain Penetration Confirmation | Confirmed | Mice | 131I-PU-AD and gamma counting of radioactivity. |[3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following outlines the general methodologies employed in the preclinical evaluation of Icapamespib.

Animal Models

-

PS19 Tau Transgenic Mice: These mice express the P301S mutation in the human tau gene, leading to the development of neurofibrillary tangles, neuronal loss, and cognitive deficits, mimicking key aspects of human tauopathies.

Drug Administration

-

The route and frequency of Icapamespib administration in the key preclinical efficacy studies would typically involve oral gavage or intraperitoneal injection over a specified period to assess both acute and chronic effects on tau pathology and cognition.

Behavioral Testing

-

A battery of behavioral tests is used to assess cognitive function in mice. These may include:

-

Morris Water Maze: To evaluate spatial learning and memory.

-

Y-Maze: To assess short-term spatial working memory.

-

Novel Object Recognition: To test recognition memory.

-

Biochemical and Histological Analysis

-

Immunohistochemistry: Brain sections are stained with antibodies against various forms of tau (e.g., AT8 for phosphorylated tau) to visualize and quantify the extent of tau pathology.

-

Western Blotting: Brain lysates are analyzed to quantify the levels of total and phosphorylated tau, as well as other proteins involved in the Hsp90 and epichaperome machinery.

-

ELISA: To measure the levels of specific tau species in brain tissue.

Experimental Workflow for Preclinical Evaluation

Conclusion and Future Directions

The preclinical data for this compound strongly support its development as a novel therapeutic agent for Alzheimer's disease. Its unique mechanism of action, targeting the epichaperome to promote the degradation of pathological tau, represents a promising upstream intervention in the disease process. The demonstrated brain penetrance and efficacy in animal models have provided a solid foundation for its advancement into clinical trials. Further preclinical studies could explore the long-term efficacy and safety of Icapamespib, its potential synergistic effects with other Alzheimer's therapies, and its applicability to other tauopathies. The successful translation of these preclinical findings into clinical benefit holds the potential to offer a much-needed disease-modifying treatment for patients with Alzheimer's disease.

References

- 1. The Epichaperome in Alzheimer’s Disease | StressMarq [stressmarq.com]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Icapamespib Dihydrochloride: A Technical Guide on its Preclinical Efficacy and Potential for Glioblastoma Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most challenging malignancies to treat, characterized by its aggressive nature and profound resistance to conventional therapies. A compelling therapeutic strategy lies in the simultaneous targeting of multiple oncogenic pathways that drive GBM progression. Heat shock protein 90 (HSP90), a ubiquitous molecular chaperone, is crucial for the stability and function of a multitude of oncoproteins. Icapamespib dihydrochloride (formerly PU-H71), a potent and specific purine-scaffold inhibitor of HSP90, has emerged as a promising candidate for GBM treatment. This technical guide provides an in-depth overview of the preclinical data supporting the potential of Icapamespib in glioblastoma, detailing its mechanism of action, summarizing key quantitative findings, and outlining experimental methodologies.

Introduction

Glioblastoma is the most common and aggressive primary brain tumor in adults, with a median survival of just over a year with standard-of-care treatment.[1] The therapeutic challenge of GBM is multifactorial, stemming from its cellular heterogeneity, infiltrative growth, and the presence of the blood-brain barrier which limits the efficacy of many systemic agents.[2] A hallmark of GBM is the dysregulation of multiple signaling pathways that promote cell proliferation, survival, and invasion.

Heat shock protein 90 (HSP90) is a critical molecular chaperone responsible for the conformational maturation and stability of a large number of "client" proteins, many of which are integral to cancer cell survival and proliferation.[2] In cancer cells, HSP90 is often overexpressed and exists in a high-affinity, multi-protein complex known as the epichaperome.[2][3] This makes HSP90 an attractive therapeutic target, as its inhibition can simultaneously disrupt several key oncogenic signaling cascades.[4]

This compound (PU-H71) is a novel, purine-based, synthetic inhibitor of HSP90 that selectively targets the epichaperome found in cancer cells, leading to a more favorable toxicity profile compared to normal cells.[2] Preclinical studies have demonstrated its potent anti-cancer activity in various tumor models, including glioblastoma.[3][5] This document serves as a comprehensive technical resource on the preclinical evaluation of Icapamespib for the treatment of glioblastoma.

Mechanism of Action

Icapamespib exerts its anti-cancer effects by binding to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone function.[2] This leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins.[4] In the context of glioblastoma, several key oncoproteins are HSP90 clients, and their degradation upon Icapamespib treatment disrupts critical signaling pathways.[3][6]

The primary signaling cascades affected by Icapamespib in glioblastoma cells include:

-

EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is frequently amplified and mutated in GBM, leading to constitutive activation of downstream pro-survival pathways. Icapamespib treatment leads to the downregulation of EGFR.[3]

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Key components, including AKT and the downstream effector S6 ribosomal protein, are destabilized following HSP90 inhibition by Icapamespib.[3]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route for cell proliferation and survival. Icapamespib treatment results in the degradation of key kinases in this pathway.[3]

The simultaneous disruption of these pathways by a single agent underscores the therapeutic potential of Icapamespib in a genetically heterogeneous disease like glioblastoma.

Preclinical Data

In Vitro Studies

A comprehensive series of in vitro experiments have demonstrated the potent anti-glioma activity of Icapamespib across a panel of patient-derived glioblastoma stem-like cells (GSCs) and established glioma cell lines.

The following tables summarize the key quantitative findings from in vitro studies.

Table 1: IC50 Values of Icapamespib in Glioblastoma Cell Lines (72h treatment) [2]

| Cell Line | Type | IC50 (µM) |

| GSC11 | Glioblastoma Stem Cell | ~0.25 |

| GSC23 | Glioblastoma Stem Cell | ~0.5 |

| GSC20 | Glioblastoma Stem Cell | ~0.1 |

| GSC262 | Glioblastoma Stem Cell | ~1.0 |

| GSC811 | Glioblastoma Stem Cell | ~1.5 |

| GSC272 | Glioblastoma Stem Cell | ~0.5 |

| LN229 | Adherent Glioma | ~0.25 |

| T98G | Adherent Glioma | ~1.0 |

| U251-HF | Adherent Glioma | ~0.1 |

| NHA | Normal Human Astrocytes | ~3.0 |

Table 2: Effect of Icapamespib on Apoptosis in Glioblastoma Cell Lines [2]

| Cell Line | Treatment | Duration (h) | Apoptotic Cells (%) |

| U251-HF | 0.25 µM PU-H71 | 48 | ~10% |

| U251-HF | 1.0 µM PU-H71 | 48 | ~15% |

| U251-HF | 0.25 µM PU-H71 | 72 | ~20% |

| U251-HF | 1.0 µM PU-H71 | 72 | ~30% |

| GSC811 | 0.25 µM PU-H71 | 48 | ~8% |

| GSC811 | 1.0 µM PU-H71 | 48 | ~12% |

| GSC811 | 0.25 µM PU-H71 | 72 | ~15% |

| GSC811 | 1.0 µM PU-H71 | 72 | ~25% |

Table 3: Synergistic Effect of Icapamespib with Temozolomide [2]

| Cell Line | Treatment | Observation |

| GSC811 | PU-H71 (0.5–1.0 µM) + Temozolomide (200 µM) | Higher degree of synergy observed, suggesting potential for dose reduction of temozolomide. |

In Vivo Studies

The anti-tumor efficacy of Icapamespib has also been evaluated in a human glioblastoma xenograft model.

Table 4: In Vivo Efficacy of Icapamespib in a U87MG Xenograft Model [7]

| Animal Model | Treatment | Duration | Outcome |

| Female BALB/c nude mice with U87MG xenografts | 10 mg/kg Icapamespib (intravenous, twice weekly) | 3 weeks | 65% reduction in tumor volume compared to vehicle control. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Lines and Culture

-

Glioblastoma Stem-like Cells (GSCs): GSC11, GSC23, GSC20, GSC262, GSC811, and GSC272 were cultured as neurospheres in DMEM/F12 medium supplemented with B27, EGF, and FGF.

-

Adherent Glioma Cell Lines: LN229, T98G, and U251-HF were maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Normal Human Astrocytes (NHAs): Cultured in astrocyte medium. All cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

Cell Proliferation Assay

-

Cell Seeding: Cells were seeded at a density of 2,000-5,000 cells per well in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells were treated with a range of Icapamespib concentrations (e.g., 0.05 to 5 µM) or vehicle control (DMSO).

-

Incubation: Plates were incubated for 24, 48, and 72 hours.

-

Viability Assessment: Cell viability was determined using a commercial assay such as CellTiter-Glo®, which measures ATP levels.

-

Data Analysis: Luminescence was read on a plate reader, and the results were normalized to the vehicle-treated control to determine the percentage of cell viability. IC50 values were calculated using non-linear regression analysis.

Colony Formation Assay

-

Treatment: Adherent glioma cells (LN229, T98G, U251-HF) were treated with 1 µM Icapamespib or vehicle for 24 hours.

-

Plating: After treatment, cells were washed, trypsinized, and seeded in 6-well plates at a low density (e.g., 500-1000 cells/well).

-

Incubation: Plates were incubated for 10-14 days to allow for colony formation.

-

Staining: Colonies were fixed with methanol and stained with 0.5% crystal violet.

-

Quantification: The number of colonies (defined as a cluster of ≥50 cells) was counted manually or using an automated colony counter.

Wound Healing (Scratch) Assay

-

Monolayer Culture: Cells were grown to confluence in 6-well plates.

-

Scratch: A sterile pipette tip was used to create a linear scratch in the cell monolayer.

-

Treatment: The medium was replaced with fresh medium containing Icapamespib or vehicle.

-

Imaging: Images of the scratch were captured at 0 hours and at subsequent time points (e.g., 24 hours).

-

Analysis: The width of the scratch was measured at multiple points, and the percentage of wound closure was calculated.

Transwell Migration Assay

-

Chamber Setup: Transwell inserts with an 8 µm pore size were placed in 24-well plates. The lower chamber was filled with medium containing a chemoattractant (e.g., 10% FBS).

-

Cell Seeding: Cells, pre-treated with Icapamespib or vehicle, were seeded in the upper chamber in serum-free medium.

-

Incubation: The plates were incubated for a defined period (e.g., 24-48 hours) to allow for cell migration through the porous membrane.

-

Staining and Counting: Non-migrated cells on the upper surface of the membrane were removed. Migrated cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.

Apoptosis Assay (Flow Cytometry)

-

Cell Treatment: Cells were treated with Icapamespib (e.g., 0.25 µM and 1.0 µM) or vehicle for 48 and 72 hours.

-

Harvesting: Adherent and floating cells were collected, washed with PBS, and resuspended in Annexin V binding buffer.

-

Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells were analyzed on a flow cytometer. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

-

Data Analysis: The percentage of cells in each quadrant was quantified using flow cytometry software.

Immunoblotting

-

Protein Extraction: Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis.

-

Transfer: Proteins were transferred to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane was incubated with primary antibodies against target proteins (e.g., EGFR, p-AKT, AKT, p-MAPK, MAPK, pS6, S6, cleaved PARP, HSP70, and GAPDH as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

In Vivo Xenograft Model

-

Cell Implantation: 1 x 10^6 U87MG human glioblastoma cells were subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).[7]

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Treatment: Mice were randomized into treatment and control groups. The treatment group received Icapamespib (e.g., 10 mg/kg) via intravenous injection twice weekly. The control group received a vehicle control.[7]

-

Monitoring: Tumor volume was measured regularly using calipers. Animal body weight and general health were also monitored.

-

Endpoint: At the end of the study, mice were euthanized, and tumors were excised for further analysis (e.g., immunoblotting for HSP90 client proteins).[7]

Clinical Development

Icapamespib is currently being evaluated in a Phase 1b clinical trial for patients with recurrent malignant glioma (NCT04948383).[8] This is a two-part, multicenter study designed to assess the safety, tolerability, and pharmacokinetics of orally administered Icapamespib.[8]

-

Part 1 (Dose Escalation): A standard 3+3 dose-escalation design is being used to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[8]

-

Part 2 (Dose Expansion): This part will further evaluate the safety and tolerability of the RP2D.[8]

The trial is enrolling patients with recurrent isocitrate dehydrogenase (IDH)-wildtype glioblastoma or anaplastic astrocytoma. The primary endpoints are safety and tolerability, while secondary endpoints include pharmacokinetic parameters and preliminary efficacy.

Conclusion

This compound has demonstrated significant preclinical activity against glioblastoma. Its mechanism of action, involving the simultaneous inhibition of multiple key oncogenic signaling pathways through HSP90 inhibition, provides a strong rationale for its development as a therapeutic agent for this challenging disease. In vitro studies have shown its ability to inhibit proliferation, induce apoptosis, and impair the migration of glioma cells at clinically relevant concentrations. Furthermore, in vivo studies have confirmed its anti-tumor efficacy in a xenograft model. The synergistic potential with the standard-of-care chemotherapeutic agent, temozolomide, is particularly promising. The ongoing Phase 1b clinical trial will provide crucial data on the safety and tolerability of Icapamespib in patients with recurrent glioblastoma, paving the way for further clinical investigation. The findings summarized in this technical guide underscore the potential of Icapamespib as a novel and promising therapeutic strategy for glioblastoma.

References

- 1. mdpi.com [mdpi.com]

- 2. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of the HSP90 inhibitor 17-AAG in human glioma cell lines and tumorigenic glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Natural Products Targeting Hsp90 for a Concurrent Strategy in Glioblastoma and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. [app.emergingmed.com]

The Selectivity of Icapamespib Dihydrochloride for Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Icapamespib dihydrochloride (also known as PU-HZ151) is a novel, orally active small molecule inhibitor that demonstrates significant selectivity for cancer cells over normal, healthy cells. This selectivity is rooted in its unique mechanism of action, which targets a specific cellular entity known as the "epichaperome." The epichaperome is a complex of stress-associated proteins, including Heat Shock Protein 90 (HSP90), that is preferentially formed in cancer cells to support their high proliferation rates and survival under stress. Icapamespib binds to a conformationally distinct form of HSP90 within the epichaperome, leading to the disruption of this complex and the subsequent degradation of numerous oncogenic client proteins. This targeted approach leaves the essential functions of HSP90 in normal cells largely unaffected, providing a wider therapeutic window and potentially reduced toxicity compared to non-selective HSP90 inhibitors. This guide provides a comprehensive overview of the data supporting the selectivity of Icapamespib, detailed experimental protocols to assess its activity, and visualizations of the underlying molecular mechanisms.

The Epichaperome: A Cancer-Specific Target

Cancer cells are in a state of constant proteotoxic stress due to factors such as aneuploidy, hypoxia, and nutrient deprivation. To cope with this stress and maintain the stability of a mutated and overexpressed proteome, cancer cells upregulate a network of molecular chaperones.[1] A key component of this adaptive response is the formation of the epichaperome, a multi-protein complex nucleated on HSP90 and other chaperones like HSP70.[1] This complex acts as a scaffold, stabilizing a host of "client" proteins that are critical for cancer cell survival, proliferation, and metastasis.[2] These client proteins include key signaling molecules such as EGFR, AKT, and ERK.[3]

Normal cells, on the other hand, do not typically assemble these stable, high-molecular-weight epichaperome complexes.[1] Their chaperone machinery exists in a more dynamic state, assisting in routine protein folding and quality control. This fundamental difference between the chaperone states in cancerous and normal cells provides a unique therapeutic opportunity.

Icapamespib is designed to exploit this difference. It selectively binds to a conformationally altered ATP-binding pocket of HSP90 that is present within the epichaperome.[1][4] This high-affinity binding disrupts the epichaperome, leading to the degradation of its client proteins and ultimately, cancer cell death.[3][5] The transient nature of HSP90 complexes in normal cells results in weaker binding and rapid dissociation of Icapamespib, thus preserving normal cellular function.[2]

Quantitative Data on the Selectivity of Epichaperome Inhibitors

The selectivity of epichaperome inhibitors can be quantified through various in vitro and in vivo studies. The following tables summarize key data for Icapamespib and the structurally related epichaperome inhibitor, PU-H71, which serves as a strong proxy for demonstrating the class effect.

| Compound | Assay | Cell Line/Tissue | EC50 / IC50 | Reference |

| Icapamespib | Epichaperome Binding | MDA-MB-468 (Breast Cancer) Cell Homogenate | 5 nM | [5] |

| PU-H71 | Epichaperome Binding | MDA-MB-468 (Breast Cancer) Cell Homogenate | 11 nM | [5] |

Table 1: In Vitro Binding Affinity for the Epichaperome.

| Compound | Cell Line | Cell Type | IC50 (72h) | Selectivity Index (Normal/Cancer) | Reference |

| PU-H71 | GSC11, GSC23, GSC272, GSC262, GSC811, LN229, T98G, U251-HF | Glioma | 0.1 - 0.5 µM | 6 - 30 | [3] |

| PU-H71 | GSC20 | Glioma | 1.5 µM | 2 | [3] |

| PU-H71 | Normal Human Astrocytes (NHA) | Normal Brain | 3.0 µM | - | [3] |

Table 2: Comparative Cell Viability of an Epichaperome Inhibitor in Cancer vs. Normal Cells.

| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |

| Icapamespib | U87MG Glioblastoma Xenograft | 10 mg/kg, IV, twice weekly for 3 weeks | Significant tumor growth inhibition without obvious toxicity |

Table 3: In Vivo Efficacy and Tolerability.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of Icapamespib in cancer and normal cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-468, U87MG) and normal cell lines (e.g., Normal Human Astrocytes)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Prepare serial dilutions of Icapamespib in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the Icapamespib dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for the desired time period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Epichaperome Disassembly Assay (Native PAGE and Western Blot)

This assay visualizes the high-molecular-weight epichaperome complexes and their disruption by Icapamespib.

Materials:

-

Cancer cells known to express epichaperomes (e.g., MDA-MB-468)

-

This compound

-

Native lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1% NP-40, protease and phosphatase inhibitors)

-

Native PAGE gels

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Primary antibodies against HSP90 and other epichaperome components (e.g., HSP70, CDC37)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Treat cells with varying concentrations of Icapamespib for a specified time (e.g., 24 hours).

-

Lyse the cells in native lysis buffer on ice.

-

Determine protein concentration using a BCA assay.

-

For native PAGE, mix the lysate with a non-denaturing loading buffer and load onto a native polyacrylamide gel. Run the gel at 4°C.

-

For SDS-PAGE (to assess total protein levels), mix the lysate with Laemmli buffer, boil, and load onto a standard SDS-PAGE gel.

-

Transfer the proteins from both gels to PVDF membranes.

-

Block the membranes and probe with primary antibodies against HSP90 and other chaperones.

-

Incubate with HRP-conjugated secondary antibodies.

-

Develop the blots using a chemiluminescence substrate and image. A reduction in the high-molecular-weight bands on the native gel with Icapamespib treatment, while total protein levels on the SDS-PAGE remain unchanged, indicates epichaperome disassembly.[3]

HSP90 Client Protein Degradation Assay (Western Blot)

This protocol assesses the downstream effect of epichaperome disruption on the stability of oncogenic client proteins.

Materials:

-

Cancer cells with known client protein dependencies (e.g., U87MG for EGFR and AKT)

-

This compound

-

RIPA lysis buffer

-

SDS-PAGE gels and transfer apparatus

-

Primary antibodies against HSP90 client proteins (e.g., p-ERK, p-AKT, EGFR) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Treat cells with Icapamespib as described in the previous protocol.

-

Lyse the cells in RIPA buffer.

-

Determine protein concentration.

-

Perform SDS-PAGE and western blotting as described above.

-

Probe the membranes with primary antibodies against the client proteins of interest and the loading control.

-

Incubate with secondary antibodies and visualize the bands. A dose-dependent decrease in the levels of client proteins indicates successful inhibition of the epichaperome.[5]

Visualizing the Mechanism of Action

Signaling Pathway of Icapamespib Action

Caption: Icapamespib inhibits the epichaperome, leading to client protein degradation and apoptosis.

Experimental Workflow for Assessing Selectivity

Caption: Workflow for determining the selectivity and mechanism of Icapamespib.

Conclusion

The selective targeting of the cancer-specific epichaperome by this compound represents a promising strategy in oncology drug development. The data strongly suggest that Icapamespib can effectively inhibit cancer cell proliferation while sparing normal cells, a hallmark of a well-tolerated and effective therapeutic agent. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate and validate the selectivity and mechanism of action of Icapamespib and other epichaperome-targeting compounds. This targeted approach holds the potential to overcome the limitations of traditional, non-selective HSP90 inhibitors and offers a new avenue for the treatment of a variety of cancers.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Use of Native-PAGE for the Identification of Epichaperomes in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Icapamespib Dihydrochloride: A Technical Overview of an Epichaperome-Targeted HSP90 Inhibitor

An In-depth Guide for Researchers and Drug Development Professionals

Alternative Names and Chemical Identifiers

Icapamespib dihydrochloride is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor of Heat Shock Protein 90 (HSP90). It is most commonly known in scientific literature by its development codes PU-HZ151 and PU-AD .[1] The dihydrochloride salt has the CAS number 2267287-26-1, while the free base, Icapamespib, is identified by CAS number 1000999-96-1.[2][3][4][5][6][7]

| Identifier | Value |

| Primary Name | This compound[6][8] |

| Alternative Names | PU-HZ151, PU-AD[1] |

| CAS Number (dihydrochloride) | 2267287-26-1[4][8] |

| CAS Number (free base) | 1000999-96-1[1][2][3][5][7] |

| Synonyms | 8-((6-IODOBENZO(D)(1,3)DIOXOL-5-YL)THIO)-9-(2-(NEOPENTYLAMINO)ETHYL)-9H-PURIN-6-AMINE, DIHYDROCHLORIDE SALT[8] |

Mechanism of Action: Targeting the Epichaperome

Icapamespib selectively targets and inhibits the function of the "epichaperome," a disease-specific complex of HSP90 and its co-chaperones. In various pathological conditions, including neurodegenerative diseases and cancer, HSP90 and other chaperones form stable, high-molecular-weight complexes that protect and maintain the conformation of aberrant proteins, thereby promoting disease progression. Icapamespib binds to the ATP pocket of HSP90 within these epichaperomes, leading to their disassembly and the subsequent degradation of client proteins. This targeted action leaves the function of normal, physiological HSP90 largely unaffected, potentially leading to a better safety profile compared to pan-HSP90 inhibitors.

Quantitative Data Summary

| Parameter | Value | Assay/Context | Reference |

| EC50 | 5 nM | Fluorescence Polarization (FP) assay | [2][3][5][7][9] |

| logD | 2.37 | Not specified | [2] |

| In Vivo Efficacy | 65% tumor volume reduction | U87MG glioblastoma xenograft model in mice (10 mg/kg, IV, twice weekly for 3 weeks) | [1] |

Experimental Protocols

In Vivo Glioblastoma Xenograft Model